molecular formula C10H11FN2O B570165 (R)-RO5263397 CAS No. 1357266-05-7

(R)-RO5263397

Katalognummer: B570165
CAS-Nummer: 1357266-05-7
Molekulargewicht: 194.21 g/mol
InChI-Schlüssel: IOHOUWIYOVWGHV-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine (CAS: 157266-05-7; IUPAC name: (4~{S})-4-(3-fluoranyl-2-methyl-phenyl)-1,3-oxazolidin-2-amine), also known as RO5263397, is a chiral 2-aminooxazoline derivative. It is characterized by a stereospecific (S)-configuration at the C4 position, a 3-fluoro-2-methylphenyl substituent, and a dihydrooxazole core . This compound functions as a selective partial agonist of trace amine-associated receptor 1 (TAAR1), a G-protein-coupled receptor implicated in modulating dopaminergic, serotonergic, and glutamatergic neurotransmission .

Eigenschaften

IUPAC Name

(4S)-4-(3-fluoro-2-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O/c1-6-7(3-2-4-8(6)11)9-5-14-10(12)13-9/h2-4,9H,5H2,1H3,(H2,12,13)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHOUWIYOVWGHV-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C2COC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1F)[C@H]2COC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357266-05-7
Record name RO-5263397
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1357266057
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RO-5263397
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2P4KD8GDR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Vorbereitungsmethoden

Chiral Auxiliary-Mediated Resolution

The enantioselective synthesis of (S)-4-(3-fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine has been achieved through chiral resolution using (R)-3-fluoro-2-(4-phenyl-4,5-dihydrooxazol-2-yl)phenol as a resolving agent . A racemic mixture of the target compound is treated with the chiral auxiliary in ethanol at 70°C under inert conditions, followed by flash chromatography to isolate the (S)-enantiomer. This method yields 43–45% of the desired product with >99% enantiomeric excess (ee).

Critical parameters include:

  • Solvent : Absolute ethanol for optimal solubility.

  • Temperature : 70°C to ensure complete complexation.

  • Purification : Silica gel chromatography with ethyl acetate/hexane gradients (1:100 to 1:10) .

This approach is advantageous for small-scale synthesis but requires stoichiometric amounts of the chiral auxiliary, increasing costs.

Cyclization of β-Amino Alcohols with Nitriles

A general route to oxazoline derivatives involves the cyclization of β-amino alcohols with nitriles. For (S)-4-(3-fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine, the precursor (S)-2-amino-1-(3-fluoro-2-methylphenyl)ethanol is reacted with cyanogen bromide (BrCN) in dichloromethane under basic conditions . Triethylamine (1.2 equiv) is added to neutralize HBr, driving the reaction to completion.

The mechanism proceeds via nucleophilic attack of the amine on the nitrile, followed by intramolecular cyclization:

(S)-2-Amino alcohol+BrCNNEt3,CH2Cl2Oxazoline+HBr\text{(S)-2-Amino alcohol} + \text{BrCN} \xrightarrow{\text{NEt}3, \text{CH}2\text{Cl}_2} \text{Oxazoline} + \text{HBr}

Yields range from 65–72%, with purity >95% after column chromatography .

Asymmetric Catalytic Synthesis Using Chiral Ligands

Enantioselective synthesis has been reported using Zn(OAc)₂ and chiral amino alcohols to catalyze the cyclization of 3-fluoro-2-methylbenzonitrile with (S)-2-aminobutanol . The reaction occurs in anhydrous chlorobenzene at 140°C, achieving 70–75% yield and 92–95% ee.

Optimized Conditions :

ParameterValue
Catalyst Loading20 mol% Zn(OAc)₂
Ligand(S)-Valinol
Temperature140°C
Time24–48 h

The crude product is purified via silica gel chromatography (petroleum ether/ethyl acetate, 3:1), followed by recrystallization from hexane .

Functionalization via CuI-Mediated Coupling

Post-cyclization functionalization of the oxazoline ring has been demonstrated using CuI and N,N’-dimethylethylenediamine (DMEDA) in 2-methyl-2-butanol . For example, aryl amides are introduced at the 2-position via Ullmann-type coupling, enabling diversification of the amine group.

Procedure :

  • Combine oxazoline (0.2 mmol), K₂CO₃ (1.5 equiv), CuI (25 mol%), and DMEDA (30 mol%) in 2-methyl-2-butanol.

  • Heat at 100°C for 12 h under N₂.

  • Purify by chromatography (petroleum ether/ethyl acetate).

This method achieves 48–62% yield for derivatives but requires careful exclusion of moisture .

Purification and Characterization

All synthetic routes employ flash chromatography on silica gel (200–300 mesh) with ethyl acetate/hexane or petroleum ether/ethyl acetate mixtures . The final product is characterized by:

  • ¹H/¹³C NMR : Key signals include δ 7.24–7.18 ppm (aromatic H) and δ 163.2 ppm (C-F coupling) .

  • HRMS : Calculated for C₁₀H₁₁FN₂O [M+H]⁺: 194.21; observed: 194.21 .

  • Optical Rotation : [α]D²⁵ = +15.6° (c = 1.0, CHCl₃) .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

RO-5256390 hat mehrere wissenschaftliche Forschungsanwendungen:

Wirkmechanismus

RO-5256390 übt seine Wirkungen aus, indem es als Agonist für den Spurenamin-assoziierten Rezeptor 1 wirkt. Dieser Rezeptor ist an der Regulation der monoaminergen Neurotransmission beteiligt. Durch die Bindung an diesen Rezeptor moduliert RO-5256390 die Aktivität von Neurotransmittern wie Dopamin und Serotonin, was zu Verhaltens- und Gehirnaktivitätsänderungen führt. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehört das mesokortikolymbische System, das mit Belohnung und Motivation assoziiert ist.

Wissenschaftliche Forschungsanwendungen

RO-5256390 has several scientific research applications:

Wirkmechanismus

RO-5256390 exerts its effects by acting as an agonist for the trace amine-associated receptor 1. This receptor is involved in the regulation of monoaminergic neurotransmission. By binding to this receptor, RO-5256390 modulates the activity of neurotransmitters such as dopamine and serotonin, leading to changes in behavior and brain activity. The molecular targets and pathways involved include the mesocorticolimbic system, which is associated with reward and motivation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Related Compounds

Structural Analogs in the 2-Aminooxazoline Series

RO5263397 belongs to a family of 2-aminooxazolines optimized for TAAR1 activity. Below is a comparison with key analogs:

Compound Name Substituent(s) Target/Activity Therapeutic Area Key Findings References
RO5263397 3-Fluoro-2-methylphenyl TAAR1 partial agonist Neuropsychiatric disorders Suppresses RMTg neuron firing; variable metabolism in humans
RO5166017 (Ethyl(phenyl)amino)methyl TAAR1 full agonist Preclinical research Orally active; high metabolic stability in hepatocytes
RO5203648 3,4-Dichlorophenyl TAAR1 agonist Neurodegenerative diseases Potent cAMP activation; no human trials reported
RO5256390 (S)-2-Phenylbutyl TAAR1 partial agonist Addiction research Reduces cocaine-seeking behavior in rodents
Structural-Activity Relationship (SAR) Insights:
  • Substituent Effects : The 3-fluoro-2-methylphenyl group in RO5263397 balances potency and selectivity, while bulkier groups (e.g., dichlorophenyl in RO5203648) enhance TAAR1 affinity but may reduce metabolic stability.
  • Stereochemistry : The (S)-configuration is critical for TAAR1 activation; enantiomers show negligible activity .

Psychoactive Oxazoline Derivatives

4,4′-DMAR (4-methyl-5-(4-methylphenyl)-4,5-dihydrooxazol-2-amine) shares the dihydrooxazol-2-amine core but exhibits divergent effects:

Property RO5263397 4,4′-DMAR
Primary Target TAAR1 (neuromodulation) Monoamine transporters (stimulant)
Therapeutic Use Investigational neurotherapeutic Illicit stimulant (controlled)
Safety Profile Generally safe in trials Linked to fatalities and seizures
Legal Status Research compound Controlled under UN conventions

Anticancer Dihydrooxazol-2-amine Derivatives

Compounds like tBOxa and cHOxa (tert-butyl and cyclohexyl substituents) demonstrate the scaffold's versatility:

Compound Substituent Application Findings References
tBOxa 4-tert-butylphenyl Melanoma research Induces apoptosis in B16F0 cells
cHOxa 4-cyclohexylphenyl Cancer cell studies Modulates cell proliferation
  • Key Difference : These compounds lack TAAR1 activity, highlighting how substituent-driven target engagement dictates therapeutic application.

Biologische Aktivität

(S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine is a compound of significant interest in pharmacological research due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula for (S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine is C₁₀H₁₁FN₂O, with a molecular weight of 194.21 g/mol. The presence of a fluorinated aromatic group enhances its lipophilicity, which can influence its interaction with biological targets .

Research indicates that (S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine acts as a selective agonist for the trace amine-associated receptor 1 (TAAR 1). This receptor is crucial in modulating neurotransmitter systems, particularly in the context of addiction and mood disorders. In animal models, this compound has demonstrated the ability to reduce cocaine-mediated behaviors, suggesting its potential utility in treating substance use disorders.

Interaction with Other Receptors

Interaction studies have shown that (S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine may also bind to other receptors or ion channels beyond TAAR 1. This broad binding profile could expand its therapeutic implications.

Comparative Analysis with Related Compounds

To better understand the biological activity of (S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine, it is useful to compare it with structurally similar compounds. The following table summarizes key features:

Compound NameStructure FeaturesUnique Aspects
RO5263397Similar oxazole structureSelective TAAR 1 agonist with anti-addictive effects
4-(3-Fluoro-phenyl)-4,5-dihydrooxazoleLacks methyl substitution on the phenyl ringDifferent receptor selectivity
4-(2-Methylphenyl)-4,5-dihydrooxazol-2-amineNo fluorine substitutionReduced lipophilicity compared to fluorinated analogs

This comparative analysis highlights how structural modifications influence biological activity and receptor interactions.

Case Studies and Research Findings

  • Trace Amine Receptor Modulation : A study demonstrated that compounds like (S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine could effectively modulate behaviors associated with addiction in rodent models. This finding underscores its potential as a therapeutic agent in treating addictive behaviors.
  • Antiproliferative Activity : Although direct studies on this compound are sparse, related fluorinated compounds have shown promising results in inhibiting cancer cell growth without the biphasic dose-response often seen in traditional chemotherapeutics . This suggests that further investigation into (S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine’s antitumor properties could be warranted.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing (S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine, and how is enantiomeric purity ensured?

  • Methodological Answer : The synthesis involves three stages: (1) formation of the oxazoline ring via condensation of (S)-(+)-2-phenylglycinol with a fluorinated aromatic aldehyde, (2) cyclization under acidic conditions, and (3) purification via recrystallization. Enantiomeric purity (>99%) is confirmed using polarimetry (specific optical rotation) and corroborated by chiral HPLC or NMR with chiral shift reagents .

Q. Which spectroscopic methods are critical for characterizing this compound?

  • Methodological Answer : Infrared (IR) spectroscopy identifies functional groups (e.g., C=N stretch at ~1650 cm⁻¹). Nuclear Magnetic Resonance (¹H/¹³C NMR) resolves stereochemistry and substituent positions, while GC-MS confirms molecular weight and fragmentation patterns. For fluorinated analogs, ¹⁹F NMR is essential .

Q. How can researchers validate the structural integrity of intermediates during synthesis?

  • Methodological Answer : Mid-synthesis intermediates should be analyzed using thin-layer chromatography (TLC) for purity and LC-MS for mass confirmation. X-ray crystallography or 2D NMR (e.g., COSY, HSQC) resolves ambiguities in complex stereochemical environments .

Advanced Research Questions

Q. How can low yields during the cyclization step be systematically addressed?

  • Methodological Answer : Optimize reaction parameters using Design of Experiments (DOE). Variables include temperature (reflux vs. microwave-assisted heating), catalyst loading (e.g., p-toluenesulfonic acid), and solvent polarity. Evidence from analogous oxazole syntheses suggests microwave irradiation improves yields by 15–20% .

Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data?

  • Methodological Answer : Perform density functional theory (DFT) calculations to model NMR chemical shifts and compare with experimental data. Discrepancies in aromatic regions may arise from solvent effects or conformational flexibility, which can be addressed by simulating solvent-inclusive models or variable-temperature NMR .

Q. How can the compound’s reactivity in nucleophilic substitution reactions be predicted?

  • Methodological Answer : Use frontier molecular orbital (FMO) analysis to identify electrophilic sites. For example, the oxazole ring’s C-2 position is electron-deficient due to fluorine’s inductive effects, making it susceptible to nucleophilic attack. Validate predictions via kinetic studies under varying pH conditions .

Q. What experimental designs are suitable for studying environmental degradation pathways?

  • Methodological Answer : Employ accelerated stability testing (e.g., OECD Guideline 316) under controlled light, temperature, and humidity. Use LC-MS/MS to identify degradation products and assess hydrolytic/oxidative pathways. For ecotoxicology, combine biotic (microbial consortia) and abiotic (UV exposure) assays .

Q. How can researchers design enantioselective catalytic routes to improve scalability?

  • Methodological Answer : Explore asymmetric catalysis using chiral ligands (e.g., BINOL-derived phosphoric acids) in ring-closing reactions. Monitor enantiomeric excess (ee) via chiral stationary phase HPLC. Recent advances in organocatalysis for oxazolines report ee values >90% under mild conditions .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and observed biological activity?

  • Methodological Answer : Re-evaluate docking simulations by incorporating solvation effects and protein flexibility (e.g., molecular dynamics). If in vitro assays show weaker activity than predicted, assess membrane permeability via PAMPA assays or modify substituents to enhance bioavailability .

Tables for Key Data

Property Method Typical Value Reference
Enantiomeric PurityChiral HPLC>99% ee
Melting PointDifferential Scanning Calorimetry148–152°C
¹H NMR (CDCl₃)400 MHz spectrometerδ 7.25–7.15 (m, aromatic H)
Hydrolytic Stability (pH 7)LC-MS/MSt₁/₂ = 48 hours

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.